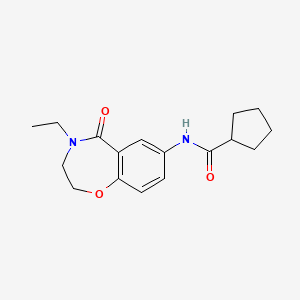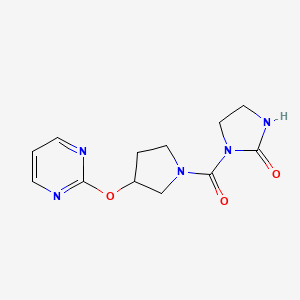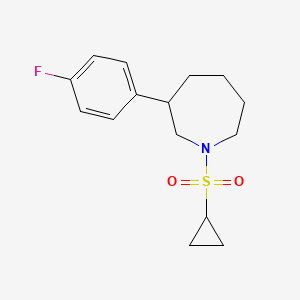
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane is a compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound features a cyclopropanesulfonyl group and a 4-fluorophenyl group attached to the azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane typically involves the reaction of azepane derivatives with cyclopropanesulfonyl chloride and 4-fluorophenyl reagents. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanesulfonyl group or the 4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various substituted azepane derivatives.
科学研究应用
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The 4-fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
相似化合物的比较
Similar Compounds
- 1-(cyclopropanesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(cyclopropanesulfonyl)-3-(4-chlorophenyl)azepane
- 1-(cyclopropanesulfonyl)-3-(4-methylphenyl)azepane
Uniqueness
1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane is unique due to the presence of both the cyclopropanesulfonyl and 4-fluorophenyl groups, which confer specific chemical and biological properties. The cyclopropanesulfonyl group provides a reactive site for covalent modification of proteins, while the 4-fluorophenyl group enhances binding affinity and specificity. This combination of features makes the compound a valuable tool in various research applications.
属性
IUPAC Name |
1-cyclopropylsulfonyl-3-(4-fluorophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIMHOSXXNVYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2472621.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)
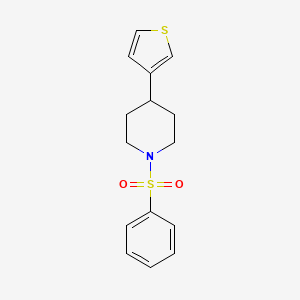
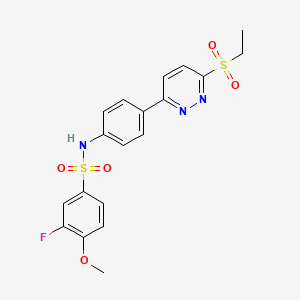
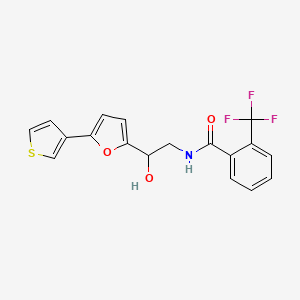
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B2472629.png)
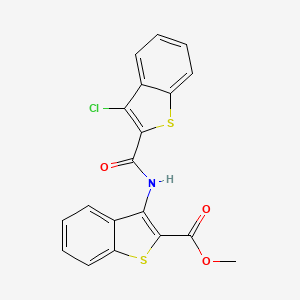
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)

![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)

